molecular formula C17H17NO3S2 B6429290 4-(2H-1,3-benzodioxole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1705096-76-9

4-(2H-1,3-benzodioxole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B6429290
CAS No.: 1705096-76-9
M. Wt: 347.5 g/mol
InChI Key: QFFXZATVUWEQOK-UHFFFAOYSA-N
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Description

4-(2H-1,3-benzodioxole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound that features a unique combination of benzodioxole, thiophene, and thiazepane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling with a thiazepane derivative under specific reaction conditions. The key steps may include:

    Formation of Benzodioxole Intermediate: This can be achieved through the cyclization of catechol with formaldehyde.

    Thiophene Derivative Synthesis: Thiophene can be synthesized via the Paal-Knorr synthesis or by the Gewald reaction.

    Coupling Reaction: The benzodioxole and thiophene intermediates are then coupled with a thiazepane derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce fully saturated derivatives.

Scientific Research Applications

4-(2H-1,3-benzodioxole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart biological activity.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its incorporation into polymers or other materials could enhance their properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-benzodioxole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane
  • 2-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine

Uniqueness

This compound is unique due to its combination of benzodioxole, thiophene, and thiazepane moieties, which may impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S2/c19-17(12-3-4-13-14(10-12)21-11-20-13)18-6-5-16(23-9-7-18)15-2-1-8-22-15/h1-4,8,10,16H,5-7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFXZATVUWEQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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